molecular formula C7H11Cl3N2 B3024674 (3-Chlorobenzyl)hydrazine dihydrochloride CAS No. 1260787-89-0

(3-Chlorobenzyl)hydrazine dihydrochloride

Cat. No.: B3024674
CAS No.: 1260787-89-0
M. Wt: 229.5
InChI Key: COAOTKOMDMUAPM-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-chlorobenzyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

(3-Chlorobenzyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

“(3-Chlorobenzyl)hydrazine dihydrochloride” is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements for this compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobenzyl)hydrazine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+Hydrazine hydrate(3-Chlorobenzyl)hydrazine+HCl\text{3-Chlorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{(3-Chlorobenzyl)hydrazine} + \text{HCl} 3-Chlorobenzyl chloride+Hydrazine hydrate→(3-Chlorobenzyl)hydrazine+HCl

The resulting (3-Chlorobenzyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Mechanism of Action

The mechanism by which (3-Chlorobenzyl)hydrazine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzylhydrazine
  • Phenylhydrazine
  • 2-Chlorobenzylhydrazine

Uniqueness

(3-Chlorobenzyl)hydrazine dihydrochloride is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other hydrazine derivatives.

Properties

IUPAC Name

(3-chlorophenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAOTKOMDMUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695058
Record name [(3-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260057-49-6
Record name [(3-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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